Ethylenediamine dihydrochloride

Vue d'ensemble

Description

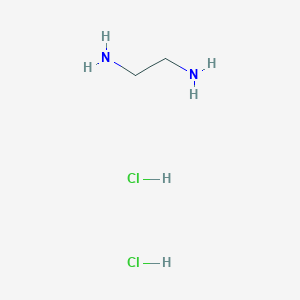

Ethylenediamine dihydrochloride is an organic compound with the chemical formula C₂H₁₀Cl₂N₂. It is the dihydrochloride salt form of ethylenediamine, a simple diamine consisting of two amine groups attached to a two-carbon alkyl chain. This compound is commonly used in various industrial and research applications due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethylenediamine dihydrochloride is typically synthesized by reacting ethylenediamine with hydrochloric acid. The reaction can be represented as follows:

C2H8N2+2HCl→C2H10Cl2N2

This reaction is usually carried out in an aqueous medium, and the resulting product is then crystallized from water or a water-ethanol mixture .

Industrial Production Methods: In industrial settings, ethylenediamine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. The hydrogen chloride generated in this reaction forms a salt with the amine, which can be liberated by adding sodium hydroxide and then recovered by rectification .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenediamine dihydrochloride undergoes various chemical reactions, including:

Acid-Base Reactions: It readily dissociates in aqueous solutions, releasing protons and making the solution acidic.

Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with metal ions.

Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amine groups to form substituted products.

Major Products:

Chelates: Formation of metal chelates with ions like copper and nickel.

Substituted Amines: Products from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethylenediamine dihydrochloride plays a crucial role in the pharmaceutical industry. It is commonly utilized as a stabilizing agent in drug formulations and as an excipient in various medications.

- Stabilization : EDDC is used to stabilize active pharmaceutical ingredients (APIs), enhancing their shelf life and efficacy.

- Formulation : It is involved in the preparation of formulations for medications that require specific pH levels or solubility characteristics .

Case Study: Sensitization in Patients

A study conducted in northeastern Italy explored the sensitization prevalence of EDDC among patients with contact dermatitis. Over 30,000 patients were tested, revealing a sensitization rate of 1.29%, which has shown a significant downward trend over the years. This highlights the need for careful formulation practices to minimize allergic reactions in sensitive populations .

Industrial Applications

This compound is also widely used in various industrial processes:

- Rubber Industry : It serves as a stabilizer in rubber latex, improving the durability and performance of rubber products.

- Corrosion Inhibition : EDDC acts as a corrosion inhibitor in antifreeze solutions and cooling fluids, protecting metal surfaces from degradation .

- Epoxy Resins : It is used as a curing agent and accelerator in epoxy resin formulations, facilitating faster curing times and enhanced mechanical properties .

Analytical Chemistry

In analytical chemistry, EDDC is employed in several detection methods:

- Fluorimetric Determination : EDDC is utilized in modified ethylenediamine condensation methods for the fluorimetric determination of catecholamines, allowing for sensitive detection in biological samples .

- Colorimetric Detection : Recent advancements include its use in colorimetric detection methods involving plasmonic nanoparticles, which enhance the sensitivity of nitrite and nitrate detection .

Material Science

This compound has applications in the development of new materials:

- Surface Modification : It is used to modify surfaces for non-fouling applications, particularly in microfluidic devices. The engraftment of poly(ethylene glycol) (PEG) using EDDC enhances biocompatibility and reduces protein adsorption on surfaces .

- Nanoparticle Synthesis : EDDC is involved in synthesizing nanoparticles that can be used for various applications, including drug delivery systems and biosensors .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Stabilizer and excipient | Enhanced drug stability |

| Industrial | Corrosion inhibitor | Improved longevity of metal components |

| Rubber Industry | Stabilizer for latex | Increased durability |

| Analytical Chemistry | Detection methods for catecholamines | Sensitive detection capabilities |

| Material Science | Surface modification for microfluidics | Non-fouling surfaces |

Mécanisme D'action

The mechanism of action of ethylenediamine dihydrochloride involves several key processes :

Acid-Base Chemistry: It dissociates in aqueous solutions, releasing protons and making the solution acidic.

Coordination Chemistry: It forms stable complexes with metal ions through its amine groups, which donate electron pairs to the metal ion.

Buffering Agent: It acts as a buffering agent, helping to maintain a stable pH in solutions.

Precursor in Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Comparaison Avec Des Composés Similaires

Ethylenediamine dihydrochloride can be compared with other similar compounds, highlighting its uniqueness :

Ethylenediamine: The parent compound, which is a simple diamine with similar reactivity but without the hydrochloride groups.

Ethylenediaminetetraacetic Acid (EDTA): A chelating agent with multiple amine and carboxyl groups, used for binding metal ions.

Tetramethylethylenediamine (TMEDA): A derivative with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.

Tetraethylethylenediamine (TEEDA): Another derivative with ethyl groups, also used in coordination chemistry.

This compound stands out due to its ability to form stable complexes with metal ions and its versatile applications in various fields.

Activité Biologique

Ethylenediamine dihydrochloride (EDA·2HCl) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its cytotoxic effects, potential therapeutic applications, and associated health risks based on diverse research findings.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of this compound, particularly its salts. A notable investigation assessed the in vitro cytotoxic effects of various ethylenediamine derivatives on human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The results indicated that certain this compound salts exhibited concentration-dependent cytotoxicity, causing cell cycle arrest and loss of mitochondrial membrane potential (MMP) in these cancer cell lines after 24 hours of treatment .

Table 1: Cytotoxicity of this compound Salts

| Compound | Cancer Cell Line | LD50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7 | A549 | 15 | Cell cycle arrest |

| 7 | MDA-MB-231 | 10 | Loss of MMP |

| 8 | PC3 | 25 | Cell cycle arrest |

Note: LD50 values represent the lethal dose for 50% of the population tested.

The study concluded that the presence of halogen substituents (bromine or chlorine) significantly influenced the cytotoxicity, with compound 7 showing higher toxicity compared to compound 8, which lacked such modifications .

The mechanisms underlying the observed cytotoxicity include:

- Cell Cycle Arrest : this compound salts were found to induce cell cycle arrest at various phases, which is critical for inhibiting cancer cell proliferation.

- Loss of Mitochondrial Membrane Potential : This loss is indicative of early apoptosis, suggesting that EDA·2HCl may trigger programmed cell death pathways in cancer cells .

Sensitization and Toxicity Studies

In addition to its therapeutic potential, this compound has been associated with sensitization reactions in humans. A study reported a sensitization prevalence of approximately 1.29%, with significant associations found among certain age groups and occupational exposures .

Table 2: Sensitization Prevalence by Age Group

| Age Group | Sensitization Rate (%) |

|---|---|

| 18-25 years | 0.9 |

| 26-35 years | 1.5 |

| >35 years | 1.0 |

The data suggest that younger individuals may be more susceptible to sensitization from EDA·2HCl exposure, highlighting the need for caution in occupational settings where exposure is prevalent.

Chronic Toxicity Studies

Chronic toxicity assessments conducted on Fischer 344 rats indicated several adverse effects following long-term exposure to this compound. Key findings included:

- Decreased erythrocyte counts and hemoglobin concentration in high-dose groups.

- Increased mortality rates observed primarily in high-dose male rats.

- Alterations in kidney function indicated by increased urine volume and changes in specific gravity .

These findings underscore the potential health risks associated with prolonged exposure to EDA·2HCl.

Propriétés

IUPAC Name |

ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043920 | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

333-18-6 | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WQV43244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.